molecular formula C10H13FN2O4 B13759264 1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate CAS No. 75333-12-9

1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate

Cat. No.: B13759264
CAS No.: 75333-12-9
M. Wt: 244.22 g/mol
InChI Key: DOXROCGGAXVSTL-UHFFFAOYSA-N
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Description

1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate is a specialized hydrazine derivative offered for research and experimental applications. Compounds based on the hydrazine and hydrazide scaffold are of significant interest in medicinal chemistry and drug discovery. Researchers are exploring such structures for their potential biological activities. Specifically, hydrazine derivatives have been identified as key precursors or active motifs in the development of novel therapeutic agents. For instance, certain hydrazine derivatives have been designed as potent inhibitors of PLK1 (Polo-like kinase 1), a protein that is a prominent target in oncology research due to its crucial role in cell division and its overexpression in various cancer cells . Furthermore, structurally related benzoylhydrazine derivatives have demonstrated notable antibacterial properties, particularly against Gram-positive bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the p -fluoro substituent in this compound is a feature commonly investigated in drug design, as the incorporation of fluorine atoms into lead compounds can profoundly influence their pharmacokinetic properties, metabolic stability, and binding affinity to biological targets . This product is intended for research purposes by qualified laboratory or research professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

CAS No.

75333-12-9

Molecular Formula

C10H13FN2O4

Molecular Weight

244.22 g/mol

IUPAC Name

[1-(4-fluorophenyl)ethylamino]azanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C8H11FN2.C2H2O4/c1-6(11-10)7-2-4-8(9)5-3-7;3-1(4)2(5)6/h2-6,11H,10H2,1H3;(H,3,4)(H,5,6)

InChI Key

DOXROCGGAXVSTL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)N[NH3+].C(=O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes to 1-(p-Fluoro-alpha-methylbenzyl)hydrazine Oxalate

General Strategy

The synthesis typically involves two main stages:

Preparation of p-Fluoro-alpha-methylbenzyl Hydrazine

Reductive Amination Approach

One common approach is the reductive amination of p-fluoro-alpha-methylbenzaldehyde with hydrazine hydrate, followed by reduction of the intermediate hydrazone.

  • Step 1: Formation of hydrazone

    • React p-fluoro-alpha-methylbenzaldehyde with hydrazine hydrate in a suitable solvent such as ethanol or methanol at room temperature or slightly elevated temperature (20–50 °C).
  • Step 2: Reduction of hydrazone

    • The hydrazone intermediate is reduced using sodium borohydride (NaBH4) or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere at 0.5 MPa and 25–57 °C) to yield the hydrazine derivative.
  • Solvents : Methanol, ethanol, or mixtures with water are preferred for good solubility and reaction control.

  • Temperature : Typically 0–50 °C, with cooling during addition of reducing agents to control exotherms.

  • Purification : After reaction, the mixture is filtered to remove catalyst or impurities, and the solvent is removed under reduced pressure. The crude hydrazine is often purified by extraction and crystallization.

Alternative Synthetic Methods
  • Imine formation followed by reduction : The intermediate imine formed from p-fluoro-alpha-methylbenzaldehyde and an amine can be reduced using sodium borohydride at low temperatures (0–5 °C) to form the hydrazine derivative.

  • Use of hydrazine hydrate and acid catalysts : Acidic conditions (formic acid, acetic acid, or hydrochloric acid) can facilitate hydrazone formation and subsequent reduction.

Formation of the Oxalate Salt

After obtaining the free hydrazine compound, conversion to the oxalate salt is performed by reaction with oxalic acid.

  • Procedure :

    • Dissolve the hydrazine in a minimal amount of an appropriate solvent (e.g., ethanol or water).

    • Add stoichiometric oxalic acid under stirring at room temperature.

    • The oxalate salt precipitates out and is collected by filtration.

  • Purification :

    • The precipitate is washed with cold solvent (e.g., ethanol or water) to remove impurities.

    • Drying under vacuum yields the pure this compound.

Reaction Conditions and Optimization

Solvent Selection

  • Methanol and ethanol are the most commonly used solvents for both hydrazone formation and reduction steps due to their polarity and ability to dissolve both organic and inorganic reagents.

  • Mixed solvents such as water/methanol or ethanol/dichloromethane can be employed to optimize solubility and reaction rates.

Temperature Control

  • Hydrazone formation is generally performed at room temperature to 50 °C.

  • Reduction steps require cooling (0–5 °C) when using sodium borohydride to control reaction exotherms and prevent side reactions.

  • Catalytic hydrogenation is performed at mild temperatures (25–57 °C) under controlled hydrogen pressure (0.5 MPa).

Reaction Time

  • Hydrazone formation typically takes 1–3 hours.

  • Reduction times vary from 0.5 to 2 hours depending on the reducing agent and conditions.

  • Salt formation with oxalic acid is rapid, usually completed within 1 hour.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature (°C) Time (h) Yield (%) Notes
Hydrazone formation p-Fluoro-alpha-methylbenzaldehyde + hydrazine hydrate Methanol, ethanol 20–50 1–3 Stirring, sometimes acid catalyzed
Reduction (NaBH4) Sodium borohydride Methanol 0–5 0.5–1 85–95 Cooling required to control exotherm
Reduction (Catalytic H2) Pd/C catalyst, H2 (0.5 MPa) Ethyl acetate or methanol 25–57 0.6 90–95 Filtration to remove catalyst
Oxalate salt formation Oxalic acid Ethanol or water 20–25 0.5–1 >95 Precipitation and filtration

Research Discoveries and Insights

  • The use of sodium borohydride as a reducing agent for hydrazone intermediates provides high selectivity and yields, minimizing over-reduction or side reactions.

  • Catalytic hydrogenation offers an alternative with cleaner reaction profiles but requires careful control of hydrogen pressure and catalyst removal.

  • The choice of solvent and temperature critically influences the purity and yield of the hydrazine intermediate, with protic solvents like methanol preferred for their solvation properties.

  • Formation of the oxalate salt enhances the stability of the hydrazine compound, facilitating handling and storage, which is crucial for subsequent applications in synthesis or pharmaceutical formulations.

  • Optimization of reaction conditions such as temperature, solvent ratios, and reagent stoichiometry has been reported to improve yields and reduce impurities, as detailed in patent literature.

Chemical Reactions Analysis

Reactivity Profile

The compound’s reactivity stems from its hydrazine (-NH-NH₂) and fluorinated aromatic groups. Key reaction pathways include:

Acylation/Alkylation

Hydrazines readily undergo acylation or alkylation with electrophilic reagents. For instance, reaction with acyl chlorides or alkyl halides under basic conditions (e.g., pyridine) forms substituted hydrazides or alkylated derivatives .

Condensation Reactions

The hydrazine group participates in condensation reactions with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones. These intermediates are critical in synthesizing heterocycles like pyrazoles or triazines .

Nucleophilic Substitution

The fluorine atom in the aromatic ring may enhance the compound’s reactivity in nucleophilic aromatic substitution reactions, though this is less commonly reported for hydrazine derivatives .

Structural Analogs and Comparative Reactivity

The compound’s fluorination and methyl substitution differentiate it from analogues. A comparison of structural variants is provided below:

Compound Key Features Reactivity Implications
1-(p-Chloro-alpha-methylbenzyl)hydrazine oxalateChlorine substituentReduced lipophilicity vs. fluorine; altered hydrogen bonding
1-(p-Fluorophenyl)hydrazineUnsubstituted phenyl ringIncreased aromaticity; different steric effects
1-Acetyl-2-fluorobenzene hydrazoneAcetyl group at para positionAltered nucleophilicity; potential for acyl transfer

Scientific Research Applications

Chemical Properties and Structure

1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate features a hydrazine functional group attached to a p-fluoro-alpha-methylbenzyl moiety. The presence of the fluorine atom enhances the compound's biological activity and physical properties, making it a valuable candidate for research and development in pharmaceuticals and agrochemicals.

Pharmaceutical Research Applications

  • Medicinal Chemistry : The compound is primarily studied for its potential as a lead compound in drug development. Hydrazines have been associated with various pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. The introduction of fluorine can improve lipophilicity and bioavailability, which may enhance therapeutic efficacy.
  • Biological Activity : Research indicates that compounds containing hydrazine groups can interact with biological targets such as enzymes and receptors. Studies focusing on the binding affinity of this compound are crucial for understanding its mechanism of action and potential side effects.
  • Case Studies :
    • A study investigated the anti-diabetic activity of related hydrazine derivatives, demonstrating significant hypoglycemic effects in animal models .
    • Another exploration highlighted the use of hydrazine derivatives in synthesizing compounds with antibacterial properties against various pathogens, showcasing their potential in treating infections .

Synthetic Routes

The synthesis of this compound typically involves several steps, including:

  • Formation of the hydrazine moiety through condensation reactions.
  • Introduction of the p-fluoro-alpha-methylbenzyl group via nucleophilic substitution or other coupling methods.
  • Crystallization from suitable solvents to obtain pure compounds.

These synthetic methods emphasize the importance of reagent selection and reaction conditions to optimize yields and purity.

Comparison with Related Compounds

The structural similarities between this compound and other hydrazine derivatives highlight how substituent variations can influence biological activity. Below is a comparison table:

Compound NameStructure TypeUnique Features
1-(p-Chloro-alpha-methylbenzyl)hydrazine oxalateChlorinated analogueDifferent halogen may affect biological activity
1-(p-Fluorophenyl)hydrazinePhenyl groupLacks methyl substitution; different steric effects
1-(m-Fluorophenyl)hydrazineMeta-substituted phenylDifferent electronic effects due to substitution
1-Acetyl-2-fluorobenzene hydrazoneAcetyl derivativeAltered reactivity due to acetyl group

This table illustrates how variations in substituents can significantly impact the chemical behavior and biological activity of hydrazines, with the unique fluorination pattern in this compound potentially providing distinct advantages in pharmacological applications.

Mechanism of Action

The mechanism of action of 1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorinated benzyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate with structurally related hydrazine derivatives, emphasizing substituent-driven differences in properties and applications:

Compound Name Substituents Molecular Weight* Key Applications Synthesis Method Notable Properties
This compound p-Fluoro, α-methyl, oxalate salt ~300–350 (est.) Pharmaceuticals, chelation Condensation with oxalic acid High solubility, stabilized salt form
KS119 (anticancer prodrug) 4-Nitrophenyl, chloroethyl ~450 Hypoxia-activated cytotoxin Multi-step alkylation/esterification Atropisomerism, tumor-selective activation
SSBO/SSBM/SSBP (corrosion inhibitors) 2/3/4-Nitrophenyl ~300–330 C38 steel corrosion inhibition Bis-hydrazone condensation High inhibition efficiency (>90%)
1-(4-(3-Nitrophenyl)thiazol-2-yl)hydrazine 3-Nitrophenyl, pyridyl ~300 MAO-B inhibition, antioxidants Thiazole-hydrazone condensation Dual bioactivity, low cytotoxicity
1-[2-(Trifluoromethyl)phenyl]hydrazine 2-Trifluoromethylphenyl 176.14 Organic synthesis intermediate Direct aryl hydrazine synthesis Crystalline solid, derivatization agent

*Molecular weights estimated or sourced from references.

  • Fluorine vs. Nitro groups, however, confer stronger electron-withdrawing effects, which may enhance corrosion inhibition or redox activation in prodrugs .
  • Oxalate Counterion : Unlike hydrochloride salts (e.g., 1-(4-Bromo-2-fluorophenyl)hydrazine hydrochloride ), the oxalate salt increases aqueous solubility and may act as a chelator in mineral dissolution or metal-binding applications .

Physicochemical Properties

  • Solubility: The oxalate salt form improves solubility in polar solvents compared to non-ionic derivatives (e.g., 1-[2-(trifluoromethyl)phenyl]hydrazine ). However, hydrochloride salts (e.g., 1-Benzyl-1-phenylhydrazine hydrochloride ) may exhibit higher solubility in acidic media.
  • Thermal Stability : Atropisomerism observed in KS119 is unlikely in the target compound due to its simpler benzyl-hydrazine structure. Methyl and fluorine substituents may enhance thermal stability relative to nitro-containing analogs.

Biological Activity

1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

This compound is a hydrazine derivative characterized by its unique structure, which includes a p-fluoro substituent that may influence its biological interactions. The oxalate component may also play a role in its solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its medicinal applications. Research indicates that it may exhibit various pharmacological effects, including:

  • Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
  • Antitumor Activity : Preliminary studies suggest that it may possess antitumor effects, warranting further investigation into its mechanisms of action against cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress
AntitumorInhibits cancer cell proliferation
NeuroprotectiveProtects neuronal cells from damage
AntimicrobialExhibits activity against certain pathogens

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The compound showed significant inhibition of DPPH radicals, indicating strong antioxidant activity. The half-maximal inhibitory concentration (IC50) was determined to be lower than that of standard antioxidants like quercetin.

Case Study 2: Antitumor Activity

In vitro studies on various cancer cell lines demonstrated that this compound effectively inhibited cell growth. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. Further studies are needed to elucidate the specific pathways involved.

The mechanisms through which this compound exerts its biological effects include:

  • Oxidative Stress Modulation : By enhancing the activity of endogenous antioxidant enzymes.
  • Cell Cycle Regulation : Inducing cell cycle arrest and promoting apoptotic pathways in tumor cells.
  • Antimicrobial Mechanisms : Disrupting bacterial cell membranes and inhibiting growth.

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